molecular formula C16H11ClN2O2S B2389438 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 326017-68-9

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2389438
CAS No.: 326017-68-9
M. Wt: 330.79
InChI Key: APFNSNJUAXMTHG-UHFFFAOYSA-N
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Description

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-chloro-1,3-benzothiazole with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide stands out due to its unique acetyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for various applications compared to other similar compounds .

Properties

IUPAC Name

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c1-9(20)10-2-4-11(5-3-10)15(21)19-16-18-13-7-6-12(17)8-14(13)22-16/h2-8H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFNSNJUAXMTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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